Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15005661
InChI: InChI=1S/C21H20O5/c1-13(2)25-20(23)12-24-18-10-9-16-17(15-7-5-4-6-8-15)11-19(22)26-21(16)14(18)3/h4-11,13H,12H2,1-3H3
SMILES:
Molecular Formula: C21H20O5
Molecular Weight: 352.4 g/mol

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate

CAS No.:

Cat. No.: VC15005661

Molecular Formula: C21H20O5

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate -

Specification

Molecular Formula C21H20O5
Molecular Weight 352.4 g/mol
IUPAC Name propan-2-yl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate
Standard InChI InChI=1S/C21H20O5/c1-13(2)25-20(23)12-24-18-10-9-16-17(15-7-5-4-6-8-15)11-19(22)26-21(16)14(18)3/h4-11,13H,12H2,1-3H3
Standard InChI Key OBYGQONYNMPBSU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OC(C)C

Introduction

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate is a synthetic organic compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chromen-2-one core with specific substitutions, including an isopropyl group and a phenyl group, which enhance its chemical reactivity and biological activity.

Synthesis

The synthesis of isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate typically involves several key steps, often starting from precursors like 7-hydroxy-4-methylcoumarin. The reaction with ethyl chloroacetate or similar reagents is common in laboratory settings. Industrial production would require optimizing reaction conditions to enhance yield and purity through various purification techniques.

Biological Activities and Applications

Coumarins, including isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate, exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The presence of both an isopropyl group and a phenyl group enhances its solubility and bioactivity compared to simpler coumarins.

Research Findings

Research on this compound is focused on its potential therapeutic effects due to its structural versatility and reactivity in various chemical reactions. Studies examining its interactions with biological systems are crucial for understanding its pharmacokinetics and dynamics.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
7-HydroxycoumarinHydroxyl group at position 7Known for anticoagulant properties
UmbelliferoneSimple coumarin structureExhibits fluorescence; used as a fluorescent probe
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetateEthyl ester instead of isopropylMolecular weight of 262.26 g/mol; potential biological activities similar to other coumarins
Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetateIsopropyl acetate moiety and phenyl groupEnhanced solubility and bioactivity due to the phenyl and isopropyl groups

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